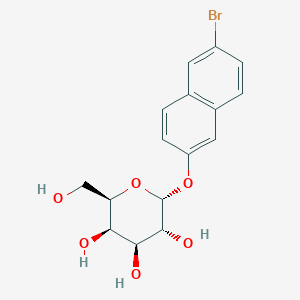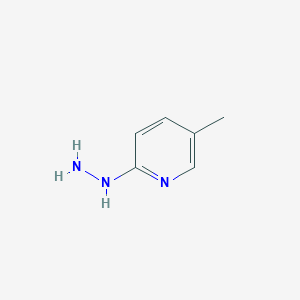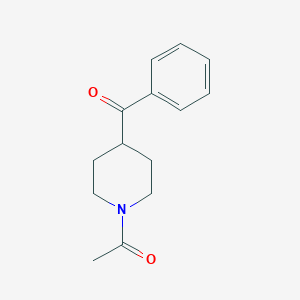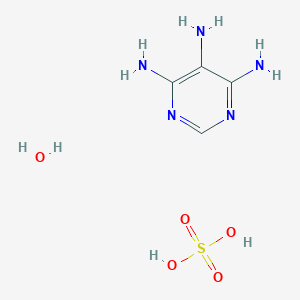
Chlorhydrate de 1H-indol-2-amine
Vue d'ensemble
Description
1H-Indol-2-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound 1H-Indol-2-amine hydrochloride is characterized by its indole core structure, which consists of a benzene ring fused to a pyrrole ring
Applications De Recherche Scientifique
1H-Indol-2-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 1H-Indol-2-amine hydrochloride are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity . This interaction is particularly strong with enzymes such as HLGP, HIV-1, and the renin enzyme .
Mode of Action
1H-Indol-2-amine hydrochloride interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in indole derivatives allows for this bonding, which can inhibit the activity of various enzymes and proteins .
Biochemical Pathways
It is known that the compound’s inhibitory effects on certain enzymes and proteins can disrupt their normal functioning . This disruption can have downstream effects on various biochemical pathways.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor for CYP1A2 .
Result of Action
The molecular and cellular effects of 1H-Indol-2-amine hydrochloride’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can disrupt their normal functioning and lead to various biological effects .
Action Environment
The action, efficacy, and stability of 1H-Indol-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Other factors, such as temperature and pH, could also potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
1H-Indol-2-amine hydrochloride, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable compound in the development of new derivatives . It has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 1H-Indol-2-amine hydrochloride are diverse and depend on the specific context of its application. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A, suggesting potential antiviral applications . Moreover, some derivatives have shown anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of 1H-Indol-2-amine hydrochloride is complex and multifaceted. It is known to bind with high affinity to multiple receptors, which can influence a variety of biochemical pathways . The specific molecular interactions and mechanisms of action can vary depending on the specific derivative and biological context.
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
1H-Indol-2-amine hydrochloride is likely involved in various metabolic pathways, given the broad range of biological activities associated with indole derivatives
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 1H-Indol-2-amine hydrochloride typically involves several steps. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another approach involves the use of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane to yield the indole product .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1H-Indol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while substitution reactions can produce halogenated or nitro-substituted indoles.
Comparaison Avec Des Composés Similaires
1H-Indol-2-amine hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.
What sets 1H-Indol-2-amine hydrochloride apart is its specific structure and reactivity, which make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1H-indol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKSXSUBAADKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958131 | |
| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36946-70-0 | |
| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-aminoindole hydrochloride in the synthesis of α-carboline derivatives?
A1: 2-aminoindole hydrochloride serves as one of the three key components in a novel, one-pot synthesis of α-carboline derivatives. [] This method utilizes a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochloride to achieve regioselective [3 + 3]-cyclocondensation. Importantly, the reaction is facilitated by the presence of water, which promotes cyclization and leads to higher yields compared to nonaqueous conditions. []
Q2: Are there any limitations to using 2-aminoindole hydrochloride in this reaction?
A2: While the research highlights the effectiveness of using 2-aminoindole hydrochloride in aqueous conditions, it also notes that nonaqueous conditions result in significantly poorer product yields. [] This suggests that the choice of solvent and reaction conditions are critical for the success of this synthesis. Further research may explore alternative solvents or strategies to improve yields in nonaqueous systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





